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molecular formula C11H9ClN2 B8584712 3,3'-(Chloromethylene)dipyridine

3,3'-(Chloromethylene)dipyridine

Cat. No. B8584712
M. Wt: 204.65 g/mol
InChI Key: CZRBIMJXOULUMF-UHFFFAOYSA-N
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Patent
US09133148B2

Procedure details

A round bottom flask was charged with di(pyridin-3-yl)methanol (600 mg, 3.22 mmol) and CH2Cl2 (50 mL). Thionyl chloride (353 μl, 4.83 mmol) was added and the reaction was stirred for 18 h at room temperature. The solution was concentrated under reduced pressure. The residue was chromatographed on a silica gel column (100% CH2Cl2 to 5% 2M NH3 in MeOH) and yielded 3,3′-(chloromethylene)dipyridine (415 mg, 64%). 1H NMR 400 MHz (CDCl3) δ 8.66 (d, J=2.4 Hz, 2H), 8.59 (dd, J=4.7, 1.6 Hz, 2H), 7.76 (m, 2H), 7.34 (m, 2H), 6.17 (s, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
353 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH:7]([C:9]2[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=2)O)[CH:2]=1.S(Cl)([Cl:17])=O>C(Cl)Cl>[Cl:17][CH:7]([C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1)[C:3]1[CH:2]=[N:1][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
N1=CC(=CC=C1)C(O)C=1C=NC=CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
353 μL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a silica gel column (100% CH2Cl2 to 5% 2M NH3 in MeOH)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC(C=1C=NC=CC1)C=1C=NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 415 mg
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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